molecular formula C23H27N3O4S B11600932 (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11600932
M. Wt: 441.5 g/mol
InChI Key: ATIKYYVGRUAJFJ-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, an imino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinane ring, followed by the introduction of the imino group and other substituents. Common reagents used in these reactions include ethylamine, 4-methoxybenzaldehyde, and 4-propoxybenzoyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the thiazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The imino group and thiazinane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-ethoxyphenyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-butoxyphenyl)-1,3-thiazinane-6-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-16(9-13-19)24-22(28)20-15-21(27)26(5-2)23(31-20)25-17-6-10-18(29-3)11-7-17/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,28)

InChI Key

ATIKYYVGRUAJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC

Origin of Product

United States

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